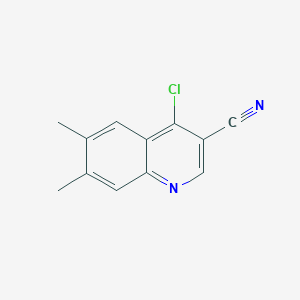
4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile
描述
4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile (4-Cl-6,7-Me-Q-CN) is an organic compound that is used in scientific research applications. It is a heterocyclic compound containing a nitrogen atom in the ring and is a member of the quinoline family. 4-Cl-6,7-Me-Q-CN is a colorless solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It has a low melting point of 54 °C and a boiling point of 224 °C.
科学研究应用
Spectroscopic Characterization and Computational Studies
The spectroscopic characterization and computational studies of compounds related to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile have been a focus of research. Studies have examined the molecular structure, spectroscopic characteristics (FT-IR, NMR, UV-Vis), and computational analyses such as DFT and TD-DFT calculations. These analyses help in understanding the electronic structure, charge distribution, and potential biological applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Properties and Device Fabrication
Research has been conducted on the photovoltaic properties of quinoline derivatives, including those structurally similar to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile. These studies focus on the fabrication of organic-inorganic photodiode devices using such compounds, exploring their electrical properties, energy band diagrams, and photovoltaic performance under various conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline derivatives have been studied for their corrosion inhibition properties. Investigations involve assessing their efficiency as corrosion inhibitors for metals in acidic environments, using techniques like electrochemical impedance spectroscopy, potentiodynamic polarization, and surface analysis (Singh, Srivastava, & Quraishi, 2016); (Erdoğan et al., 2017).
Synthesis and Characterization
The synthesis of new quinoline compounds, including those related to 4-Chloro-6,7-dimethyl-quinoline-3-carbonitrile, and their characterization through various spectrometric techniques form a significant area of research. These studies aid in understanding the structural aspects and potential applications of these compounds in various fields (You Qidong, 2009).
属性
IUPAC Name |
4-chloro-6,7-dimethylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-10-11(4-8(7)2)15-6-9(5-14)12(10)13/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFHCXDNISNCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1C)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethylquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)
![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)
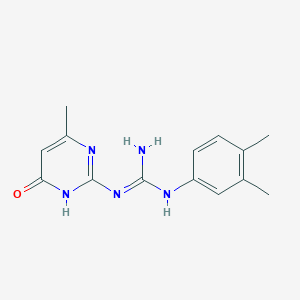

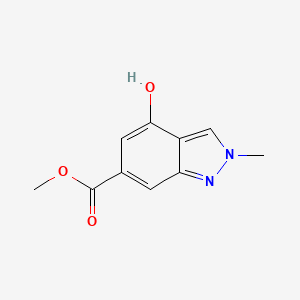
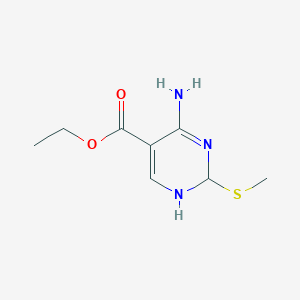
![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)
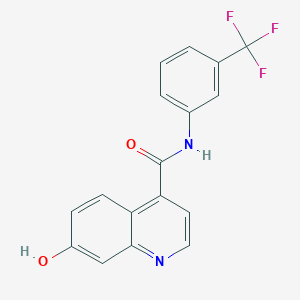
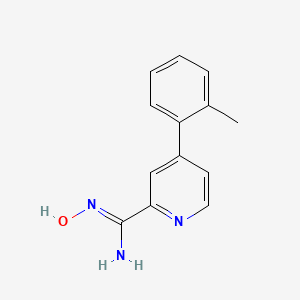
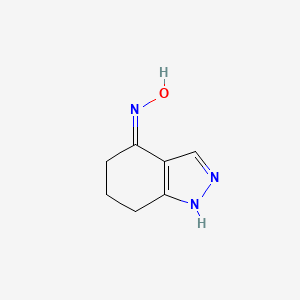
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1418237.png)
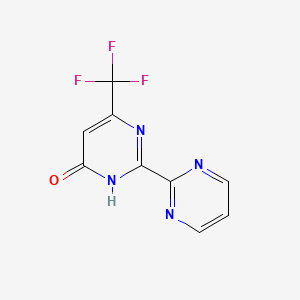
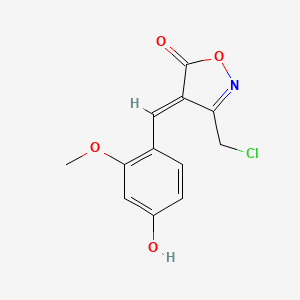
![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)